Methylene Blue cation

Description

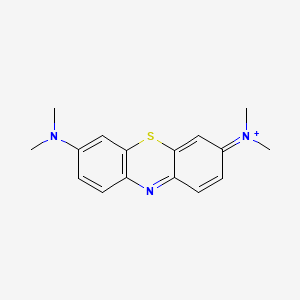

Structure

3D Structure

Properties

IUPAC Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10H,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTBFTRPCNLSDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N3S+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047009 | |

| Record name | Methylene blue cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7060-82-4 | |

| Record name | Methylene Blue cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylthioninium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylene blue cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLENE BLUE CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMZ79891ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Chemical and Physicochemical Characterization of Methylene Blue Cation Mb⁺

Spectroscopic Manifestations and Characterization

The interaction of methylene (B1212753) blue with electromagnetic radiation provides a detailed window into its molecular structure, electronic transitions, and vibrational modes. Spectroscopic techniques are therefore indispensable for its characterization.

The most striking feature of methylene blue is its intense blue color in solution, a direct consequence of its electronic absorption properties in the visible region of the electromagnetic spectrum. These properties are sensitive to the molecule's immediate environment and its state of aggregation.

In dilute aqueous solutions, methylene blue exists predominantly as a monomer (MB⁺), which exhibits a strong absorption maximum (λmax) around 664 nm. acs.orgsci-hub.red This absorption band is attributed to a π-π* electronic transition. researchgate.net A less intense shoulder is often observed at approximately 610-615 nm, which is considered a vibronic transition of the monomer. acs.orgsci-hub.red

As the concentration of methylene blue increases, or upon adsorption onto surfaces, aggregation occurs, leading to the formation of dimers ((MB⁺)₂) and trimers ((MB⁺)₃). cambridge.orgpsu.eduresearchgate.net This aggregation leads to noticeable changes in the absorption spectrum, a phenomenon known as metachromasy. cambridge.orgpsu.edu

Dimers: The formation of dimers results in the appearance of a new absorption band at a shorter wavelength, typically around 610 nm. researchgate.net This blue-shift is characteristic of H-type (face-to-face) dimers. nih.gov Dimer formation is an equilibrium process, and the relative intensities of the monomer and dimer bands are concentration-dependent. ias.ac.in

Trimers: At even higher concentrations, trimers can form, giving rise to a further blue-shifted absorption band, often observed around 570 nm. researchgate.net The formation of trimers can occur concurrently with dimerization. researchgate.net

The aggregation of methylene blue is influenced by factors such as solvent, temperature, and the presence of salts. nih.govijres.org

| Species | Typical Absorption Maximum (λmax) in Water |

|---|---|

| Monomer (MB⁺) | ~664 nm |

| Dimer ((MB⁺)₂) | ~610 nm |

| Trimer ((MB⁺)₃) | ~570 nm |

The electronic absorption spectrum of MB⁺ is highly sensitive to the surrounding solvent and its polarity, a phenomenon known as solvatochromism. ijres.orgresearchgate.net Generally, as the polarity of the solvent increases, a hypsochromic (blue) shift in the absorption maximum is observed. researchgate.net For instance, the λmax of MB⁺ shifts from 664 nm in water to 653 nm in the less polar ethanol (B145695). researchgate.net This shift is attributed to the differential stabilization of the ground and excited states of the dye molecule by the solvent. researchgate.net The observed hypsochromic shift with increasing solvent polarity is indicative of a π-π* transition. researchgate.net

The solvent can also influence the aggregation behavior of methylene blue. For example, the addition of dimethylsulfoxide (DMSO) to an aqueous solution of MB⁺ can prevent dimerization and lead to an increase in the monomer absorption band. sci-hub.red The nature of the solvent, whether it is a hydrogen bond donor or acceptor, also plays a role in the intensity of the absorption bands. nih.gov

The table below illustrates the solvatochromic effect on the monomer absorption peak of Methylene Blue.

| Solvent | Absorption Maximum (λmax) |

|---|---|

| Dioxane | 650 nm nih.gov |

| Ethanol | 653 nm researchgate.net |

| Methanol (B129727) | 655 nm researchgate.netnih.gov |

| Water | 664 nm acs.orgresearchgate.net |

| Dimethylsulfoxide (DMSO) | 665 nm nih.gov |

Upon absorption of light, the methylene blue cation is promoted to an excited singlet state (S₁). From this state, it can relax back to the ground state (S₀) via fluorescence or undergo intersystem crossing to a longer-lived triplet state (T₁). vassar.edu Time-resolved spectroscopy techniques are used to measure the lifetimes of these excited states.

The singlet excited state of MB⁺ is short-lived. For instance, when bound to certain polynucleotides, the singlet state has been observed to have a lifetime of 4 picoseconds. rsc.org

The triplet state of methylene blue is significantly longer-lived and plays a crucial role in its photochemical applications. In a degassed water solution, the triplet lifetime of MB⁺ is approximately 79.5 microseconds (μs). spiedigitallibrary.org However, this lifetime is highly dependent on the environment. In an air-saturated aqueous solution, the triplet lifetime drops dramatically to less than 2 μs due to efficient quenching by molecular oxygen. spiedigitallibrary.org Aggregation also drastically affects the excited-state lifetime, with the triplet lifetime being shortened by two to three orders of magnitude in dimers due to static quenching. nih.gov The triplet lifetime is also influenced by the solvent, with a longer lifetime observed in deuterium (B1214612) oxide (D₂O) compared to water (H₂O). researchgate.net

| Excited State | Condition | Lifetime |

|---|---|---|

| Singlet (S₁) | Bound to poly[d(G-C)]·poly[d(G-C)] | 4 ps rsc.org |

| Triplet (T₁) | Degassed water | 79.5 µs spiedigitallibrary.org |

| Air-saturated water | < 2 µs spiedigitallibrary.org | |

| In the presence of H₂O₂ | 65 µs researchgate.net |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the methylene blue molecule, offering a "fingerprint" of its molecular structure.

Raman Spectroscopy: The Raman spectrum of methylene blue exhibits several characteristic peaks. A prominent band around 1625 cm⁻¹ is often used as a representative vibrational mode. rsc.org Other significant bands include those associated with C-H bending (1040 cm⁻¹), C-N symmetric and asymmetric stretching (1180 cm⁻¹ and 1435 cm⁻¹, respectively), and C-C stretching in the aromatic ring (1504 cm⁻¹ and 1620 cm⁻¹). researchgate.net Surface-enhanced Raman spectroscopy (SERS) is a powerful technique for detecting low concentrations of methylene blue, as the signal is significantly enhanced when the molecule is adsorbed on certain metallic nanostructures. rsc.orgresearchgate.net

FTIR Spectroscopy: FTIR spectroscopy is also used to identify the functional groups present in methylene blue and to study its interactions with other materials. rsc.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. EPR spectroscopy provides direct evidence for the formation of the this compound radical. rsc.org The technique is particularly useful for investigating the radical-producing properties of methylene blue, especially in the context of photodynamic processes. nih.govfoliamedica.bgfoliamedica.bg

Through the use of "spin-trapping" techniques in conjunction with EPR, the generation of reactive oxygen species (ROS) by photoactivated methylene blue can be detected and quantified. nih.govfoliamedica.bgfoliamedica.bg These studies have confirmed that methylene blue is an effective producer of oxygen radicals upon irradiation. nih.govfoliamedica.bg

Influence of Solvent and Environment on Spectroscopic Signatures

Vibrational Spectroscopy of MB⁺ (FTIR, Raman)

Redox Chemistry and Electrochemistry of MB⁺

The redox properties of the this compound (MB⁺) are central to its function as a redox indicator and in various electrochemical applications. wikipedia.org The molecule's ability to undergo reversible oxidation and reduction underpins its diverse chemical behavior. patsnap.com

The this compound (MB⁺) is a blue-colored, planar, cationic dye that undergoes a reversible redox reaction. nih.govresearchgate.net Under reducing conditions, MB⁺ is converted to its colorless, nonplanar, and electrically neutral form, leucomethylene blue (LMB or 1H). wikipedia.orgnih.govacs.org This transformation is typically a two-electron, one-proton process, particularly in aqueous media. wikipedia.org The standard redox midpoint potential (E₀') for the MB⁺/LMB couple is +0.01 V. wikipedia.org

Conversely, oxidation of LMB, for instance by molecular oxygen, regenerates the blue MB⁺. nih.govrsc.org This reversibility is a key feature of its redox chemistry. researchgate.netrsc.org

In electrochemical oxidation processes, particularly for degradation studies, the mechanism can involve direct and indirect pathways. nih.govacs.org Direct electrochemical oxidation involves the formation of hydroxyl radicals (•OH) from water on the anode surface, which then attack the MB⁺ molecule. nih.govacs.org Indirect oxidation often occurs in the presence of supporting electrolytes like NaCl, where chloride ions are oxidized at the anode to form potent oxidizing species like chlorine and hypochlorite (B82951), which then degrade the dye. nih.govtandfonline.com

In non-aqueous solvents, the electrochemical reduction of MB⁺ clearly proceeds via two distinct monoelectronic charge transfer steps. researchgate.net The first step yields a free radical, and the second electron transfer produces an anion.

MB⁺ + e⁻ ⇌ MB• (Radical)

MB• + e⁻ ⇌ MB⁻ (Anion)

These radical and anion species exhibit significant stability and are considered long-living in certain non-aqueous media, such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN). The stability of these species is influenced by the solvent and the supporting electrolyte used. In specific basic non-aqueous environments, such as potassium hydroxide (B78521) in DMF, the stable chemical formation of the methylene blue radical has been observed and characterized by EPR spectroscopy. researchgate.net Furthermore, the oxidative polymerization of methylene blue is believed to proceed through the formation of a radical cation of the methylene blue dimer. mdpi.com

The electrochemical behavior of MB⁺ is markedly different in aqueous versus non-aqueous environments, largely due to solvent effects on the stability of intermediates and the reaction pathway.

In aqueous solutions , the electrochemical reduction of MB⁺ is typically observed in cyclic voltammetry as a single, quasi-reversible wave. This suggests a rapid two-electron transfer process where the intermediate radical is too short-lived to be detected as a separate step under typical voltammetric conditions. The formal reduction potential is pH-dependent, shifting to more negative values as the pH increases, which is consistent with the involvement of protons in the reaction. acs.org

In non-aqueous solvents like acetonitrile (ACN) or dimethylformamide (DMF), the electro-reduction of MB⁺ shows two distinct, well-defined quasi-reversible or reversible processes in cyclic voltammetry. These correspond to the sequential one-electron transfers that form the stable radical (MB•) and then the anion (MB⁻). researchgate.net The potential of these redox peaks and the stability of the generated species are significantly affected by the choice of solvent and the nature of the supporting electrolyte (e.g., the cation and anion of the salt). For instance, the presence of certain ions can lead to ion-pairing or association with MB⁺, altering its effective concentration and electrochemical response.

| Property | Aqueous Media | Non-Aqueous Media |

| Electron Transfer | Appears as a single, fast two-electron process. | Two distinct, sequential one-electron transfers. |

| Intermediates | Radical intermediate is short-lived. | Radical and anion species can be long-lived and stable. |

| Cyclic Voltammetry | Typically one cathodic and one anodic wave. | Two well-defined redox couples are observed. |

| Influencing Factors | pH has a strong influence on the redox potential. acs.org | Solvent and supporting electrolyte nature are highly influential. |

Formation and Stability of MB⁺ Radical Cation and Anion Species

Aggregation and Supramolecular Assembly of MB⁺

This compound (MB⁺), like many planar aromatic dyes, exhibits a strong tendency to self-associate in solution, forming dimers, trimers, and larger aggregates. cdnsciencepub.compsu.eduresearchgate.net This aggregation is a critical physicochemical characteristic that influences its spectral properties, electrochemical behavior, and interactions with other molecules and surfaces. cdnsciencepub.comresearchgate.net The primary forces driving this assembly are believed to be van der Waals forces, London dispersion forces, and other short-range interactions between the aromatic rings of the dye molecules. psu.edu

In aqueous solutions, MB⁺ exists in a dynamic equilibrium between its monomeric (MB⁺) and aggregated forms. psu.edu At very low concentrations, the monomeric form predominates, characterized by a distinct absorption peak around 664-665 nm. wikipedia.orgfrontiersin.org As the concentration increases, this peak decreases in intensity while a new, blue-shifted shoulder appears around 605-610 nm, which is characteristic of the formation of H-type dimers, [(MB⁺)₂]. researchgate.netresearchgate.net

The simplest equilibrium is the monomer-dimer association: 2MB⁺ ⇌ (MB⁺)₂

The equilibrium constant for this dimerization (KD) has been the subject of numerous studies, with reported values varying based on experimental conditions. acs.orgnih.gov

Further increases in concentration can lead to the formation of trimers [(MB⁺)₃] and even higher-order aggregates like tetramers. researchgate.netacs.orgacs.org The formation of trimers can occur through the reaction of a dimer with a monomer. researchgate.net Spectroscopic analysis has identified absorption peaks corresponding to trimers at approximately 585 nm. researchgate.net The existence of these higher-order species makes the complete modeling of MB⁺ aggregation complex, with multiple equilibria occurring simultaneously. researchgate.netacs.orgacs.org

| Equilibrium | Description | Reported Equilibrium Constant (K) | Reference |

| 2MB⁺ ⇌ (MB⁺)₂ | Monomer-Dimer | KD = 2380 M⁻¹ | researchgate.net |

| 3MB⁺ ⇌ (MB⁺)₃ | Monomer-Trimer | - | researchgate.net |

| 4MB⁺ ↔ (MB⁺)₄ | Monomer-Tetramer | - | acs.orgnih.gov |

Note: The values of equilibrium constants can vary significantly depending on temperature, ionic strength, and the analytical method used.

The extent of MB⁺ aggregation is highly sensitive to several environmental factors.

Concentration: As established, increasing the concentration of MB⁺ directly promotes the formation of dimers and higher aggregates, shifting the equilibrium away from the monomeric form. cdnsciencepub.comresearchgate.netresearchgate.net This is a direct consequence of the law of mass action governing the self-association equilibria.

Ionic Strength: The addition of inert salts, such as NaCl, significantly enhances the aggregation of MB⁺. researchgate.netacs.orgresearchgate.net The increased ionic strength of the solution helps to screen the electrostatic repulsion between the positively charged MB⁺ cations, thereby facilitating their close approach and stacking into aggregates. cdnsciencepub.comresearchgate.net This effect is conspicuous even at low salt concentrations and leads to an increase in the content of dimers and higher aggregates. researchgate.netacs.org Studies have shown that adding salt sharply reduces the diffusivity of the dye, which is consistent with the formation of larger aggregate species. cdnsciencepub.comresearchgate.net

π-π Stacking Interactions in MB⁺ Aggregates

The planar aromatic nature of the this compound (MB⁺) facilitates significant π-π stacking interactions, leading to the formation of aggregates, particularly in aqueous solutions and the solid state. These interactions are a dominant force in the supramolecular assembly of MB⁺.

In the crystalline state, MB⁺ cations often arrange in an antiparallel fashion, maximizing the overlap of their π-systems. chemrj.orgresearchgate.netnih.gov This stacking leads to the formation of columnar structures. The mean interplanar distances between stacked MB⁺ molecules have been observed to be approximately 3.326 Å and 3.550 Å in different crystalline forms, indicative of strong π-π interactions. researchgate.netnih.gov In a tetrachloridocobaltate(II) complex, the planar MB⁺ cations stack in an antiparallel mode with an average interplanar distance of 3.482 Å. chemrj.org

The strength of these interactions is influenced by the surrounding environment, including the presence of counter-ions and solvent molecules. researchgate.netnih.gov Hirshfeld surface analysis reveals that C-C contacts, which are indicative of π-π stacking, contribute significantly to the total intermolecular interactions in MB⁺ crystals. chemrj.org For instance, in the tetrachloridocobaltate(II) complex, the percentage contribution of C-C intercationic contacts to the total Hirshfeld surface is around 8%. chemrj.org The intermolecular interaction energy between two adjacent MB⁺ cations has been calculated to be as high as -87.7 kJ/mol, with the stacking interaction energy being a major component. chemrj.org

The aggregation of MB⁺ in solution, often observed as dimerization, is also driven by π-π stacking and has a notable effect on its photophysical properties. nih.gov The formation of these aggregates can be influenced by the concentration of the dye. nih.gov

Interactive Data Table: Stacking and Interaction Parameters of MB⁺

| Parameter | Value | Compound | Source |

|---|---|---|---|

| Mean Interplanar Distance | 3.326 (4) Å | C₁₆H₁₈N₃S⁺·Cl⁻·2H₂O | researchgate.netnih.gov |

| Mean Interplanar Distance | 3.550 (3) Å | C₁₆H₁₈N₃S⁺·HSO₄⁻ | researchgate.netnih.gov |

| Average Interplanar Distance | 3.482 Å | [MB]⁺₂[CoCl₄]²⁻ | chemrj.org |

| Intermolecular Interaction Energy | -87.7 kJ/mol | Two MB(A) cations | chemrj.org |

| Stacking Interaction Energy | -53.5 kJ/mol | Cation pair | chemrj.org |

| Stacking Interaction Energy | -43.5 kJ/mol | Another cation pair | chemrj.org |

| C-C Contact Contribution (Hirshfeld) | 7.9% | [MB(A)]⁺ | chemrj.org |

| C-C Contact Contribution (Hirshfeld) | 8.1% | [MB(B)]⁺ | chemrj.org |

Hydrogen Bonding Networks Involving MB⁺

The this compound can participate in hydrogen bonding, acting as both a donor and an acceptor, which plays a crucial role in the stabilization of its crystal structures. researchgate.netnih.gov The presence of water molecules in hydrated crystalline forms of MB⁺ is particularly important for the formation of extensive hydrogen bond networks. researchgate.netnih.govmdpi.com

In the dihydrate form of methylene blue chloride (C₁₆H₁₈N₃S⁺·Cl⁻·2H₂O), water molecules facilitate a network of hydrogen bonds where MB⁺ is involved as both a donor, through its aromatic and aliphatic C-H bonds, and as an acceptor, via the lone pair of the central nitrogen atom. researchgate.netnih.gov The N···O distance in one such hydrogen bond is reported to be 2.936 (4) Å. researchgate.net In another study involving a cyanometallate salt, water molecules stabilize the aromatic nitrogen lone pair through hydrogen bonding, with H···N distances of 2.197(16) Å and 2.224(15) Å. mdpi.com

The nature of the counter-ion significantly influences the hydrogen bonding patterns. For instance, in the bisulfite form (C₁₆H₁₈N₃S⁺·HSO₄⁻), the absence of water molecules and the self-interaction of the anions limit the formation of classical hydrogen bonds involving MB⁺. researchgate.netnih.gov Hirshfeld surface analysis has shown that H···H contacts make the most substantial contribution to intermolecular interactions in some MB⁺ salts, accounting for as much as 46.7% and 46.8% for crystallographically distinct MB⁺ cations. chemrj.org

The ability of MB⁺ to form hydrogen bonds is also a factor in its interaction with various materials. For example, its adsorption onto certain surfaces can be mediated by hydrogen bonding in conjunction with other interactions like π-π stacking. mdpi.com

Coordination Chemistry and Ligand Behavior of MB⁺

The this compound possesses potential donor atoms, primarily the nitrogen and sulfur atoms in its tricyclic ring system, which could allow it to act as a ligand in coordination complexes with metal ions. chemrj.org However, its coordination behavior is not straightforward.

Investigation of MB⁺ as a Ligand with Metal Ions

Experimental and theoretical studies have shown that MB⁺ is generally a poor ligand. researchgate.net Density functional theory (DFT) calculations suggest that MB⁺ can only form complexes by coordinating to metal ions through the nitrogen atom of the phenothiazine (B1677639) ring. researchgate.net Coordination through the sulfur atom is not favored; instead, the sulfur atom interaction tends to result in electrostatic bonding where MB⁺ acts as a counter-ion. researchgate.net

Despite its weak ligand properties, coordination of MB⁺ to metal centers has been observed. For instance, MB⁺ has been shown to coordinate to Cu(I) and Ag(I) through the nitrogen atom of the central ring. chemrj.orgnih.gov The formation of these complexes can be influenced by external factors, such as the solvent effect. researchgate.net In many cases, MB⁺ acts as a counter-cation to complex metal anions, such as [CoCl₄]²⁻, [AuCl₂]⁻, and [Fe(CN)₅NO]²⁻, without direct coordination to the metal center. chemrj.orgmdpi.comnih.gov The large size of the MB⁺ cation allows it to effectively stabilize these complex anions. goldschmidtabstracts.info

Structural Characterization of Metal-MB⁺ Complexes via X-ray Crystallography

Single-crystal X-ray diffraction has been instrumental in elucidating the structural details of compounds containing MB⁺ and metal ions. These studies have confirmed the coordination of MB⁺ to metal ions in some instances and its role as a counter-ion in others.

In the isostructural trigonal-planar complexes MBMCl₂ (where M = Cu(I), Ag(I)), X-ray crystallography revealed that the MB⁺ cation acts as a ligand, coordinating to the metal center. nih.gov Conversely, in the case of the gold(I) derivative with the same formula, the structure consists of separate MB⁺ cations and AuCl₂⁻ anions, with no direct N-Au bond. nih.gov

Electronic Structure and Bonding in MB⁺-Metal Adducts

The electronic structure of MB⁺ helps to explain its behavior as a ligand. A qualitative molecular orbital (MO) diagram indicates that the in-plane lone pair of the phenothiazine ring's nitrogen atom is significantly lower in energy than the frontier molecular orbitals, which accounts for its weakness as a donor. researchgate.net The lowest unoccupied molecular orbital (LUMO) is a π* level, which suggests a preference for the nitrogen atom to be reduced. researchgate.net

DFT calculations have been employed to study the bonding in MB⁺-metal complexes. For Cu(I) and Ag(I) complexes, while gas-phase calculations failed to reproduce the experimentally observed structures, solid-state calculations using the CRYSTAL program successfully modeled the trigonal-planar building block for the copper complex. nih.gov These calculations highlighted the importance of dispersion interactions, arising from the compact π-stacking of the MB⁺ ligands, in stabilizing the unprecedented metal coordination. nih.gov The Gibbs free energy calculations for the formation of complexes with Group 11 and 12 transition metals indicated that the reactions are generally unfavorable in a solvent environment, with the copper complex being the most accessible. researchgate.net

Photophysical and Photochemical Mechanisms of Methylene Blue Cation

Photosensitization Pathways

The excited triplet state of Methylene (B1212753) Blue (³MB⁺*) is a potent chemical species that can relax to its ground state through two principal photochemical pathways, historically classified as Type I and Type II mechanisms. rsc.orgbioone.org These pathways are competitive and involve interaction with surrounding molecules, leading to the generation of reactive species.

The Type I pathway is characterized by electron or hydrogen atom transfer reactions between the excited triplet state of MB⁺ and a substrate molecule. bioone.orgresearchgate.net In this mechanism, ³MB⁺* can act as either an oxidant or a reductant. It can abstract an electron or hydrogen atom from a nearby biological molecule or solvent, leading to the formation of a semi-reduced Methylene Blue radical (MB•) and a substrate radical. researchgate.netscispace.com Conversely, it can donate an electron to a suitable acceptor, resulting in a semi-oxidized Methylene Blue radical cation (MB²⁺•). scispace.com

These initial radical species can further react with molecular oxygen (O₂) to produce various reactive oxygen species (ROS), such as superoxide (B77818) radicals (•O₂⁻) and, subsequently, hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH). researchgate.netmdpi.com The formation of these radicals is a key feature of the Type I mechanism, which can be initiated when MB⁺ is bound to substrates like proteins, lipids, or DNA. rsc.orgresearchgate.net

The Type II pathway involves the direct transfer of energy from the excited triplet state of the photosensitizer (³MB⁺*) to ground-state molecular oxygen (³O₂), which is naturally a triplet. rsc.orgbioone.org This energy transfer process, which is spin-allowed, results in the return of MB⁺ to its ground state and the excitation of oxygen to its highly reactive singlet state (¹O₂). rsc.orgmdpi.com

Methylene Blue is recognized as an efficient generator of singlet oxygen, with a reported quantum yield (ΦΔ) of approximately 0.5 in aqueous solutions. bioone.orgmdpi.com Singlet oxygen is a potent, non-radical oxidizing agent and a major cytotoxic species in many applications of MB⁺. bioone.org The Type II process is often considered the dominant mechanism in well-oxygenated, homogeneous solutions where MB⁺ exists primarily as a monomer. rsc.orgmdpi.com

The balance between the Type I and Type II pathways is not fixed and can be significantly influenced by the local microenvironment of the MB⁺ cation. scispace.commdpi.com Factors such as the concentration of the dye, the nature of the solvent, the presence of binding sites, and the local oxygen concentration play crucial roles.

Adsorption onto surfaces or encapsulation within matrices can alter the photochemical behavior of MB⁺. mdpi.com For instance, in aqueous solutions, MB⁺ tends to form dimers and higher-order aggregates at increased concentrations. scispace.commdpi.com This aggregation often favors the Type I mechanism, as the excited state of the dimer is typically too short-lived to efficiently transfer energy to oxygen, instead favoring electron transfer pathways. rsc.orgscispace.com

The interaction with charged interfaces, such as anionic micelles like sodium dodecyl sulfate (B86663) (SDS), provides a clear example of this modulation. At low SDS concentrations, MB⁺ molecules are forced into close proximity on the micelle surface, promoting dimerization and shifting the photochemical mechanism towards Type I, which generates semi-reduced and semi-oxidized radicals. scispace.comrsc.org Conversely, at high SDS concentrations where there is an excess of micelles, MB⁺ molecules are isolated as monomers within the micellar environment, which favors the Type II pathway and the generation of singlet oxygen. scispace.comrsc.org

| Condition | Predominant MB⁺ Species | Favored Pathway | Primary Product(s) |

| High MB⁺ Concentration / Aggregation | Dimers / Aggregates | Type I | MB•, MB²⁺•, •O₂⁻, •OH |

| Low MB⁺ Concentration / Monomeric | Monomers | Type II | Singlet Oxygen (¹O₂) |

| Low SDS Micelle Concentration | Dimers (on micelle surface) | Type I | Semi-reduced/oxidized MB⁺ radicals |

| High SDS Micelle Concentration | Monomers (isolated in micelles) | Type II | Singlet Oxygen (¹O₂) |

This table summarizes the influence of the microenvironment on the photosensitization pathway of Methylene Blue cation.

Type II (Energy Transfer) Mechanisms and Singlet Oxygen Generation

Photoredox Catalysis and Charge Transfer Processes Involving MB⁺

Beyond its role as a photosensitizer, Methylene Blue is an effective photoredox catalyst, utilizing visible light to drive chemical reactions. frontiersin.orgnih.gov In photoredox catalysis, the excited state of the catalyst (MB⁺*) can engage in either an oxidative or a reductive quenching cycle. beilstein-journals.org

Upon excitation with visible light, MB⁺ is promoted to its excited state, which is both a stronger oxidant and a stronger reductant than its ground state. frontiersin.orgbeilstein-journals.org

Reductive Quenching Cycle: The excited MB⁺* can accept an electron from a donor molecule, forming the Methylene Blue radical (MB•). This radical can then donate an electron to a substrate to complete the catalytic cycle, regenerating the ground-state MB⁺.

Oxidative Quenching Cycle: Alternatively, the excited MB⁺* can donate an electron to an acceptor, forming a radical cation (Dye•⁺). rsc.org

This dual reactivity allows MB⁺ to facilitate a variety of organic transformations through single-electron transfer (SET) and energy transfer (EnT) mechanisms. frontiersin.orgnih.gov It has been successfully employed as a low-cost, non-metallic cationic dye catalyst in reactions such as the synthesis of various heterocyclic scaffolds. frontiersin.orgresearchgate.net The process is highly efficient, often proceeding rapidly under mild conditions in aqueous solvents, highlighting its utility in green chemistry. nih.gov

Photodegradation Mechanisms of MB⁺

The photodegradation of Methylene Blue itself is an important process, particularly in the context of environmental remediation. This degradation is primarily mediated by the same reactive species it helps to generate.

The breakdown of the MB⁺ molecule is driven by attack from highly reactive oxygen species (ROS), including hydroxyl radicals (•OH), superoxide radicals (•O₂⁻), and singlet oxygen (¹O₂). mdpi.commdpi.comresearchgate.net These species are typically generated on the surface of a semiconductor photocatalyst (like ZnO or CeO₂) or through the photosensitization process itself. mdpi.comorientjchem.org

The degradation process is complex and proceeds through several steps:

Demethylation: The initial attack often occurs at the dimethylamino groups, leading to the sequential removal of methyl groups and the formation of intermediates such as Azure B, Azure A, and Azure C. mdpi.com Computational studies have shown that demethylation by hydroxyl radicals is an energetically favorable process. mdpi.com

Ring Cleavage: The central aromatic ring (the phenothiazine (B1677639) core) and subsequently the side aromatic rings are broken down by the persistent attack of ROS. mdpi.com This step is responsible for the loss of color, as the chromophoric structure of the dye is destroyed.

Mineralization: The smaller organic fragments produced from ring cleavage are further oxidized into simple, non-toxic inorganic species, such as carbon dioxide (CO₂), water (H₂O), and inorganic ions like sulfate (SO₄²⁻), nitrate (B79036) (NO₃⁻), and ammonium (B1175870) (NH₄⁺). mdpi.com

Scavenger experiments are commonly used to identify the dominant ROS in the degradation process. By adding specific chemical scavengers that selectively consume a particular ROS, researchers can observe the impact on the degradation rate. orientjchem.orgacs.org For example, tert-butanol (B103910) is often used to scavenge •OH, while p-benzoquinone scavenges •O₂⁻. acs.org Such studies have confirmed that both •OH and •O₂⁻ are key species in the photocatalytic degradation of MB⁺. mdpi.comacs.org

| Scavenger | Target Reactive Species | Effect on MB⁺ Degradation |

| tert-Butanol (t-ButOH) | Hydroxyl Radical (•OH) | Significant inhibition |

| p-Benzoquinone (BZQ) | Superoxide Radical (•O₂⁻) | Significant inhibition |

| Ammonium Oxalate | Hole (h⁺) | Inhibition |

| Disodium EDTA | Hole (h⁺) | Inhibition |

This table presents findings from typical scavenger experiments, demonstrating the role of different reactive species in the photodegradation of this compound. mdpi.comorientjchem.orgacs.org

Demethylation Pathways and Intermediates Formation

The photocatalytic degradation of the Methylene Blue (MB) cation is a complex process initiated by the stepwise removal of its methyl groups, a process known as N-demethylation. psu.edu This is widely considered the primary and initial stage of its breakdown. psu.eduresearchgate.net The bonds connecting the nitrogen atoms to the methyl groups (N–CH₃) possess the lowest bond energy within the MB molecule, making them the most susceptible to initial oxidative attack. royalsocietypublishing.org This sequential demethylation leads to a noticeable color change in the solution, often observed as a blue shift in the absorption spectrum, and results in the formation of several key intermediates. psu.edu

The degradation process is primarily driven by highly reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), which are potent oxidizing agents. mdpi.commdpi.com These radicals attack the electron-rich sites of the MB cation, leading to the cleavage of the N-CH₃ bonds. mdpi.com The process unfolds sequentially, transforming Methylene Blue into a series of demethylated derivatives.

The primary intermediates formed during this process are:

Azure B: The first intermediate, formed by the removal of one methyl group. mdpi.com

Azure A: Formed by the removal of a second methyl group. mdpi.com

Azure C: Formed by the removal of a third methyl group. mdpi.com

Thionine: The final demethylated phenothiazine structure, resulting from the removal of all four methyl groups. mdpi.comdntb.gov.ua

Theoretical studies using Density Functional Theory (DFT) have explored plausible reaction pathways for this demethylation. One proposed pathway involves hydroxyl species (•OH or OH⁻), where a hydroxyl radical initiates the process, leading to the formation of methanol (B129727) (CH₃OH) and Azure B. mdpi.com Another pathway suggests the involvement of hydrogen cations (H⁺), which can also facilitate the breaking of the N-C bond. mdpi.com Following demethylation, these intermediates undergo further degradation through the cleavage of the central aromatic ring, eventually leading to complete mineralization into inorganic products such as CO₂, H₂O, NH₄⁺, and SO₄²⁻. mdpi.commdpi.com

Table 1: Key Intermediates in this compound Demethylation

| Intermediate | Description |

| Methylene Blue | Parent Cation |

| Azure B | Mono-demethylated Methylene Blue |

| Azure A | Di-demethylated Methylene Blue |

| Azure C | Tri-demethylated Methylene Blue |

| Thionine | Fully demethylated Methylene Blue |

Influence of Photocatalyst and Irradiation Conditions

The efficiency and rate of this compound degradation are significantly dependent on the choice of photocatalyst and the specific irradiation conditions employed.

Influence of Photocatalyst: The nature of the semiconductor photocatalyst plays a critical role. Different materials exhibit varying levels of activity due to differences in their crystal structure, surface area, band gap energy, and ability to generate reactive oxygen species.

Titanium Dioxide (TiO₂): TiO₂ is a widely studied photocatalyst for MB degradation. Its photocatalytic efficiency is influenced by its crystalline phase. Degussa P25, a mixture of anatase and rutile phases, has been shown to be more effective than pure anatase or rutile, achieving 81.4% degradation in 100 minutes under UV irradiation. up.ac.za This enhanced activity is often attributed to the synergistic effect between the two phases, which promotes charge separation and reduces electron-hole recombination. The degradation rate generally decreases as the initial dye concentration increases. up.ac.za

Zinc Oxide (ZnO): ZnO nanoparticles, often doped with other elements like Indium (In), are also effective. An In/ZnO nanocomposite has demonstrated the ability to oxidize 100% of Methylene Blue within 30 minutes under visible light. oatext.com The photocatalytic activity increases with the amount of indium doping up to an optimal percentage (0.6 wt%). oatext.com

Complex Oxides: Perovskite-type oxides like manganese titanate (MnTiO₃) and iron titanate (Fe₂TiO₅) are effective under sunlight or visible light. royalsocietypublishing.orgnih.gov Fe₂TiO₅ nanoparticles show strong absorption in the visible light region and exhibit high degradation efficiency, particularly in alkaline conditions which facilitate the formation of hydroxyl radicals. royalsocietypublishing.org MnTiO₃ has also been shown to be a good photocatalyst under sunlight. nih.gov

Composite Materials: Combining photocatalysts with adsorbent materials can enhance degradation. A silver-kaolinite-titanium dioxide (Ag-K-T) composite leverages the adsorbent properties of kaolinite (B1170537) to concentrate the dye molecules on the catalyst surface, leading to greater degradation efficiency under visible light.

Influence of Irradiation Conditions: The characteristics of the light source are fundamental to the photocatalytic process.

Irradiation Time: The extent of degradation is directly proportional to the irradiation time. mdpi.com Typically, the concentration of Methylene Blue decreases steadily as the reaction time increases, eventually plateauing as the dye is consumed. mdpi.com

Light Source and Wavelength: The rate of photodegradation is affected by the light's wavelength and the type of source (e.g., UV-A, UV-C, natural sunlight). nih.gov The degradation of MB is often more efficient under natural sunlight compared to artificial UV lamps. nih.gov Some studies have found that lower wavelength UV-C radiation can lead to significantly higher degradation compared to UV-A. nih.gov

Table 2: Influence of Photocatalyst and Irradiation Conditions on this compound Degradation

| Parameter | Condition | Observation | Citation |

| Photocatalyst | TiO₂ (Degussa P25) | 81.4% degradation in 100 min (UV). Outperforms pure anatase or rutile. | up.ac.za |

| 0.6 wt% In/ZnO | 100% degradation in 30 min (Visible Light). | oatext.com | |

| Fe₂TiO₅ | High efficiency under natural sunlight, especially in alkaline pH. | royalsocietypublishing.org | |

| Ag-K-T Composite | ~100% degradation in 70 min at pH 7.5. | ||

| MnTiO₃ | 70% degradation after 240 min under sunlight. | nih.gov | |

| Irradiation | Time | Degradation increases with irradiation time. | mdpi.com |

| Light Source | Degradation efficiency can be higher with sunlight than artificial UV. UV-C can be more effective than UV-A. | nih.gov | |

| pH | Alkaline pH (e.g., 11) often enhances degradation for catalysts like TiO₂ and Fe₂TiO₅. | up.ac.zaroyalsocietypublishing.org | |

| Catalyst Loading | Efficiency increases up to an optimum loading, then may decrease due to light scattering. | oatext.com | |

| Initial Concentration | Degradation rate generally decreases as initial dye concentration increases. | up.ac.zaroyalsocietypublishing.org |

Adsorption and Interaction Mechanisms of Methylene Blue Cation with Diverse Materials

Adsorption Kinetics and Rate-Limiting Steps

The investigation of adsorption kinetics is essential for determining the rate at which methylene (B1212753) blue is removed from a solution and for understanding the controlling mechanisms of the adsorption process. Several kinetic models are employed to analyze the experimental data.

The pseudo-first-order and pseudo-second-order kinetic models are the most frequently used models to describe the adsorption of methylene blue.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. The linear form of the Lagergren pseudo-first-order equation is expressed as:

where:

qe (mg/g) is the amount of methylene blue adsorbed at equilibrium.

qt (mg/g) is the amount of methylene blue adsorbed at time t (min).

k1 (min⁻¹) is the rate constant of the pseudo-first-order adsorption. dergipark.org.tr

The pseudo-second-order model is based on the assumption that the rate-limiting step may be chemical adsorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. rsc.org The linear form of the pseudo-second-order equation is:

where:

k2 (g/mg·min) is the rate constant of the pseudo-second-order adsorption. mdpi.com

Numerous studies have shown that the adsorption of methylene blue onto various adsorbents is often better described by the pseudo-second-order kinetic model, as indicated by higher correlation coefficients (R²) values. rsc.orgekb.egicontrolpollution.comicontrolpollution.combohrium.comaaru.edu.jo This suggests that chemisorption is a significant part of the adsorption process. rsc.orgicontrolpollution.commdpi.com For instance, the adsorption of methylene blue onto activated carbon from various sources, such as cassava stem and groundnut shells, has been found to follow the pseudo-second-order model. bohrium.commdpi.com Similarly, studies on adsorbents like modified polyethylene (B3416737) terephthalate (B1205515) (PET) nanofibers, titanate nanotubes, and Vigna Trilobata pod have also reported a better fit with the pseudo-second-order model. ekb.egicontrolpollution.comathensjournals.gr

Interactive Data Table: Kinetic Model Parameters for Methylene Blue Adsorption

| Adsorbent | Kinetic Model | qe (mg/g) | k1 (min⁻¹) | k2 (g/mg·min) | R² | Reference |

| Activated Cassava Stem | Pseudo-Second-Order | 384.61 | - | - | >0.9 | mdpi.com |

| Modified PET Nanofibers | Pseudo-Second-Order | - | - | - | >0.98 | ekb.eg |

| Mg@FA | Pseudo-Second-Order | 14.34 | - | - | - | mdpi.com |

| Calcined Titanate Nanotubes | Pseudo-Second-Order | 95.24 | - | 2.87x10⁻³ | 0.99832 | athensjournals.gr |

| As-prepared Titanate Nanotubes | Pseudo-Second-Order | 48.45 | - | 3.88x10⁻³ | 0.99628 | athensjournals.gr |

| Vigna Trilobata pod | Pseudo-Second-Order | - | - | - | ≥0.99 | icontrolpollution.comicontrolpollution.com |

| Carbon Nanotubes | Pseudo-Second-Order | - | - | - | - | bohrium.com |

| Modified Groundnut Shell Activated Carbon | Pseudo-Second-Order | - | - | - | - | bohrium.com |

To understand the diffusion mechanism, the intraparticle diffusion model, proposed by Weber and Morris, is often applied. The equation for this model is:

where:

kid (mg/g·min^(1/2)) is the intraparticle diffusion rate constant.

C (mg/g) is the intercept, which is related to the thickness of the boundary layer. athensjournals.grmdpi.com

If the plot of qt versus t^(1/2) is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step. athensjournals.gr However, in many cases, the plot shows multi-linear stages, and the line does not pass through the origin (C ≠ 0). mdpi.comathensjournals.gr This indicates that the adsorption process is not solely controlled by intraparticle diffusion but also involves other mechanisms, such as film diffusion or boundary layer diffusion. ekb.egathensjournals.grrsc.org

The first, sharper portion of the plot often represents the instantaneous adsorption on the external surface, also known as film diffusion. rsc.org The subsequent, slower portion is attributed to intraparticle diffusion, where the methylene blue molecules diffuse into the pores of the adsorbent. The intercept 'C' provides an indication of the boundary layer effect; a larger intercept suggests a greater contribution of the surface sorption in the rate-determining step. athensjournals.grnih.govjocpr.com For example, in the adsorption of methylene blue onto modified PET nanofibers, it was concluded that surface adsorption and intraparticle diffusion occurred concurrently. ekb.eg Similarly, the adsorption on titanate nanotubes and Mg@FA was found to be a two-stage process involving surface diffusion and intraparticle diffusion. mdpi.comathensjournals.gr

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

Adsorption Isotherms and Capacity Studies

Adsorption isotherms are fundamental for describing the equilibrium relationship between the concentration of methylene blue in the solution and the amount adsorbed onto the solid phase at a constant temperature.

The Langmuir model assumes monolayer adsorption on a homogeneous surface with a finite number of identical adsorption sites. The linear form of the Langmuir isotherm is:

where:

Ce (mg/L) is the equilibrium concentration of methylene blue in the solution.

qe (mg/g) is the amount of methylene blue adsorbed at equilibrium.

qm (mg/g) is the maximum monolayer adsorption capacity.

KL (L/mg) is the Langmuir constant related to the energy of adsorption. analis.com.my

The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. analis.com.my The linear form of the Freundlich isotherm is:

where:

KF ((mg/g)(L/mg)^(1/n)) is the Freundlich constant, indicative of the adsorption capacity.

1/n is the Freundlich intensity parameter, which indicates the favorability of adsorption. If 1/n < 1, the adsorption is favorable. rsc.org

The choice between the Langmuir and Freundlich models depends on the specific adsorbent-adsorbate system. For instance, the adsorption of methylene blue on activated cassava stem and titanate nanotubes was found to fit the Langmuir model well, suggesting monolayer adsorption. mdpi.comathensjournals.gr In contrast, studies on modified sphagnum moss and pumice showed a better fit with the Freundlich model. dergipark.org.trmdpi.com In some cases, both models can adequately describe the adsorption process. bohrium.comacs.orgcore.ac.uk

Interactive Data Table: Langmuir and Freundlich Isotherm Parameters for Methylene Blue Adsorption

| Adsorbent | Isotherm Model | qm (mg/g) | KL (L/mg) | KF ((mg/g)(L/mg)¹/ⁿ) | 1/n | R² | Reference |

| Activated Cassava Stem | Langmuir | 384.61 | - | - | - | >0.9 | mdpi.com |

| PANI | Langmuir | 19.67 | - | - | - | 0.98 | acs.org |

| PPY | Langmuir | 19.96 | - | - | - | 0.98 | acs.org |

| Carbon Nanotubes | Langmuir | - | - | - | - | - | bohrium.com |

| Modified Groundnut Shell Activated Carbon | Langmuir | 65.49 | - | - | - | >0.98 | bohrium.com |

| Snail Shell Powder | Langmuir | - | - | - | - | - | aip.org |

| Modified Sphagnum Moss | Freundlich | - | - | - | - | - | mdpi.com |

| TiO₂@AS | Freundlich | - | - | - | <1 | 0.9788 | rsc.orgrsc.org |

| Pumice | Freundlich | - | - | 6.43 | 0.878 | 0.993 | dergipark.org.tr |

| Fly Ash | Freundlich | - | - | - | - | - | uky.edu |

In some systems, particularly at higher concentrations, methylene blue can exhibit multilayer adsorption. rsc.org The Freundlich isotherm, which does not assume a monolayer, can often describe such systems. rsc.org The aggregation or self-association of dye molecules in aqueous solutions can also influence the adsorption process. semanticscholar.org Methylene blue has been reported to form dimers and higher-order aggregates depending on its concentration. semanticscholar.org This aggregation can occur both in the solution and on the adsorbent surface, potentially leading to multilayer formation. semanticscholar.orgresearchgate.net The BET (Brunauer-Emmett-Teller) isotherm model is more appropriate for describing multilayer adsorption. semanticscholar.org

Langmuir and Freundlich Adsorption Models

Thermodynamic Analysis of Adsorption

Thermodynamic parameters, including the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide information about the spontaneity, thermal nature, and randomness of the adsorption process. These parameters are calculated using the following equations:

ln(Kc) = ΔS°/R - ΔH°/(RT)

Enthalpy, Entropy, and Gibbs Free Energy Changes

The thermodynamic feasibility and the nature of the adsorption process of methylene blue cation onto different adsorbents are evaluated through key parameters: enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°).

The enthalpy change (ΔH°) provides insight into the heat of adsorption, indicating whether the process is exothermic (releases heat) or endothermic (requires heat). A positive ΔH° value signifies an endothermic process, where adsorption is favored at higher temperatures. For instance, the adsorption of MB onto magnesium-modified fly ash (Mg@FA) was found to be endothermic with a ΔH° of +36.41429 kJ/mol. mdpi.com Similarly, studies on activated carbon derived from palm kernel shells and illitic clay also reported positive enthalpy changes, suggesting endothermic adsorption. scienceworldjournal.orgarabjchem.org Conversely, a negative ΔH° indicates an exothermic process, as seen in the adsorption of MB onto Yemeni palm-date stones, with a ΔH° of -37.031 J/mole. aaru.edu.jo

The entropy change (ΔS°) reflects the degree of randomness or disorder at the solid-liquid interface during adsorption. A positive ΔS° suggests an increase in disorder. The adsorption of MB on Mg@FA showed a positive ΔS° of 125.08455 kJ/(mol·K), indicating increased randomness at the interface. mdpi.com A study on palm kernel shell-based activated carbon also reported a significant positive mean entropy value of 138.08±21.21 J/mol·K, further supporting the idea of increased disorder during the adsorption process. scienceworldjournal.org

The Gibbs free energy change (ΔG°) is the fundamental indicator of the spontaneity of the adsorption process. A negative ΔG° value confirms that the adsorption is spontaneous and thermodynamically feasible. For the adsorption of MB onto various materials like activated carbon and Mg@FA, negative ΔG° values have been consistently reported. mdpi.comscienceworldjournal.orgnih.gov The magnitude of ΔG° can also provide clues about the nature of adsorption; values between -20 and 0 kJ/mol are typically associated with physisorption, while values between -80 and -400 kJ/mol suggest chemisorption.

Table 1: Thermodynamic Parameters for Methylene Blue Adsorption on Various Adsorbents

| Adsorbent Material | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) | Temperature (K) | Source |

|---|---|---|---|---|---|

| Magnesium-Modified Fly Ash | 36.414 | 125.085 | Negative | 298, 303, 308 | mdpi.com |

| Palm Kernel Shell Activated Carbon | 32.09 (mean) | 138.08 (mean) | Negative (mean -14.49) | Not specified | scienceworldjournal.org |

| Illitic Clay | 6.5 | Not specified | Between -9.25 and +7.44 | 293.15 - 323.15 | arabjchem.org |

| Yemeni Palm-Date Stones | -37.031 | Not specified | -1470 to 2791 J/mole | 303, 318, 328, 338 | aaru.edu.jo |

| Durian Peel Waste | 10.26 | 58 | Negative | 303 - 323 | iwaponline.com |

| Rice Husks Activated Carbon | Not specified | Not specified | -6.291 to -9.197 | 293 - 313 |

Note: The values presented are as reported in the respective studies and may have been determined under different experimental conditions.

Spontaneity and Energy Characteristics of Adsorption

The spontaneity of the adsorption of this compound is consistently demonstrated by negative Gibbs free energy (ΔG°) values across a range of adsorbent materials. mdpi.comscienceworldjournal.orgnih.govimist.ma This indicates that the process is feasible and occurs without the need for external energy input. The ΔG° values tend to become more negative as the temperature increases, suggesting that higher temperatures favor the adsorption process, which is characteristic of an endothermic reaction. scienceworldjournal.orgnih.gov

The energy characteristics of the adsorption can be further understood by examining the activation energy (Ea). A positive Ea value points to an endothermic adsorption process. For example, the adsorption of MB onto palm kernel shell-based activated carbon showed positive Ea values ranging from 24.03 to 38.58 kJ/mol, which falls within the range for chemisorption. scienceworldjournal.org Similarly, the adsorption on rice husk-derived activated carbon had an activation energy of 26.248 kJ/mol, indicating a spontaneous and physical adsorption process. researchgate.net

The nature of the adsorption can be classified as either physisorption or chemisorption. Physisorption is characterized by weak van der Waals forces, while chemisorption involves the formation of chemical bonds between the adsorbate and the adsorbent surface. The magnitude of the enthalpy change (ΔH°) is often used as an indicator; values below 40 kJ/mol are generally considered to be indicative of physisorption, while higher values suggest chemisorption. However, some studies have shown that even with a ΔH° value around 32 kJ/mol, the process can be classified as chemisorption based on other factors like the activation energy. scienceworldjournal.org The adsorption of MB onto durian peel waste, for instance, is dominated by physical interactions, including hydrogen bonding. iwaponline.com

Elucidation of Adsorption Mechanisms

The removal of this compound from aqueous solutions by various adsorbents is governed by a combination of interaction mechanisms. Understanding these mechanisms is key to designing more efficient and selective adsorbents.

Electrostatic Interactions

Electrostatic attraction is a primary driving force for the adsorption of the positively charged this compound onto negatively charged adsorbent surfaces. researchgate.netnih.gov The surface charge of the adsorbent is often pH-dependent. At a pH above the adsorbent's point of zero charge (pzc), the surface becomes negatively charged, facilitating the attraction of cationic dyes like MB. mdpi.comnih.gov For example, with magnesium-modified fly ash, which has a negative surface charge at pH values between 5 and 11, electrostatic attraction plays a significant role in MB adsorption. mdpi.com Similarly, studies on graphene oxide and modified sphagnum moss have highlighted the importance of electrostatic interactions. nih.govmdpi.com The adsorption capacity of MB on 4-hydroxyindole-formaldehyde/NaOH aerogel significantly increases as the pH rises from 7 to 10, which is attributed to the deprotonation of hydroxyl groups, leading to enhanced electrostatic attraction. rsc.org Research on lignin-based adsorbents has quantified the contribution of electrostatic interactions to be around 38% of the total adsorption. nih.govacs.org

π-π Interactions and Cation-π Bonding

The aromatic structure of the methylene blue molecule allows for π-π stacking interactions with the aromatic frameworks of many carbonaceous adsorbents, such as activated carbon and graphene oxide. researchgate.netdoaj.org This type of interaction involves the attraction between the electron-rich π systems of the adsorbent and the MB cation.

Cation-π interactions, a noncovalent molecular interaction between a cation and a π-system, also contribute to the adsorption process. The positively charged nitrogen atom in the this compound can interact with the electron-rich regions of the adsorbent's surface. rsc.org The synergistic effects of cation-π induced electrostatic interaction, standard electrostatic interaction, and π-π interaction have been observed in the adsorption of MB onto novel aerogels. rsc.org However, it is noteworthy that some studies on lignin-based adsorbents have indicated a negligible role of π-π interactions in the adsorption of MB. nih.govacs.org Similarly, research on hydrochars derived from agricultural residues suggested that electrostatic attraction was the major adsorption mechanism, with insignificant contributions from π-π interactions. bohrium.com

Hydrogen Bonding Contributions

Hydrogen bonding is another significant mechanism contributing to the adsorption of methylene blue. This occurs when the nitrogen atoms in the MB molecule form hydrogen bonds with hydrogen-donating functional groups (like hydroxyl groups) present on the surface of the adsorbent. researchgate.net The presence of oxygen-containing functional groups on materials like activated carbon, magnesium-modified fly ash, and durian peel waste facilitates hydrogen bonding with MB. mdpi.comiwaponline.comresearchgate.net For instance, in the adsorption of MB by magnesium-modified fly ash, the weakening of the hydroxyl vibration peak after adsorption indicates the formation of hydrogen bonds. mdpi.com A study on lignin (B12514952) quantitatively determined that hydrogen bonding accounted for approximately 61% of the total adsorption. nih.govacs.org The adsorption of MB onto sulfonated polystyrene also involves hydrogen bonding interactions, particularly at lower pH values.

Pore Filling and Surface Diffusion

The physical structure of the adsorbent, particularly its porosity, plays a crucial role in the adsorption process through pore filling and surface diffusion. Adsorbents with high surface area and well-developed pore structures, such as activated carbon, provide ample sites for MB molecules to be trapped. researchgate.net The adsorption process often involves the diffusion of MB molecules from the bulk solution to the exterior surface of the adsorbent, followed by intraparticle diffusion into the pores. mdpi.comtci-thaijo.org

Cation Exchange Phenomena

Cation exchange is a significant mechanism in the adsorption of the cationic dye Methylene Blue (MB⁺) onto various adsorbents. This process involves the replacement of cations present on the adsorbent's surface with the MB⁺ cations from an aqueous solution. rsc.orgresearchgate.net Layered silicate (B1173343) minerals, such as clays (B1170129), exhibit structural charge due to isomorphous substitution, which they balance by adsorbing exchangeable cations. These cations can then be exchanged for MB⁺. researchgate.net

The effectiveness of cation exchange depends on the type of exchangeable cation on the adsorbent. For instance, studies on montmorillonite (B579905) clay have shown that Methylene Blue cations (MB⁺) replace sodium ions (Na⁺) more readily than they do ferric (Fe³⁺) and aluminum (Al³⁺) ions. tandfonline.com This highlights the selectivity of the cation exchange process. The cation exchange capacity (CEC) of a material is a crucial property, as a higher CEC often implies a greater number of functional groups available for ion exchange. eeer.org

The adsorption mechanism of MB⁺ onto materials like biochar derived from cattle manure has been shown to involve cation exchange, alongside other interactions like electrostatic attraction and hydrogen bonding. rsc.org Similarly, for clay minerals, cation exchange is a primary mechanism for the removal of MB⁺, facilitated by the negative charges on the clay surface that attract the positively charged dye molecules. iwaponline.comresearchgate.net Desorption studies further confirm the role of cation exchange; for example, MB⁺ molecules adsorbed onto activated durian peel biomass via cation exchange could be desorbed using a sodium chloride (NaCl) solution, where Na⁺ ions replaced the adsorbed MB⁺. iwaponline.com

The following table summarizes the role of cation exchange in MB⁺ adsorption by different materials.

| Adsorbent Material | Role of Cation Exchange | Supporting Evidence |

| Montmorillonite Clay | MB⁺ replaces native cations like Na⁺, Fe³⁺, and Al³⁺. tandfonline.com | Higher replacement efficiency for Na⁺ compared to Fe³⁺ and Al³⁺. tandfonline.com |

| Cattle Manure Biochar | One of the key mechanisms for MB⁺ removal. rsc.org | Verified through cation exchange experiments. rsc.org |

| Durian Peel Biomass | MB⁺ interacts with active groups, especially carboxyl groups, through cation exchange. iwaponline.com | Desorption of MB⁺ with NaCl solution confirms the exchange with Na⁺. iwaponline.com |

| Rectorite Clay | Ion exchange is a primary way layered silicates adsorb molecules. researchgate.net | Isomorphous substitution in the clay structure creates a charge that facilitates ion exchange. researchgate.net |

Hydrophobic Interactions

Hydrophobic interactions play a crucial role in the adsorption of the Methylene Blue (MB⁺) cation, particularly with adsorbents that possess nonpolar or aromatic surfaces. nih.gov These interactions arise from the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment to minimize contact with water. The MB⁺ molecule, with its aromatic ring structure, can engage in significant hydrophobic interactions.

Molecular dynamics simulations of MB⁺ adsorption onto the basal surfaces of kaolinite (B1170537) have revealed a preference for adsorption on the hydrophobic siloxane surface. randallcygan.com In these simulations, the MB⁺ cation orients itself with its primary molecular plane parallel to the siloxane surface to maximize these hydrophobic interactions. randallcygan.com At higher concentrations, strong hydrophobic intermolecular interactions lead to the formation of sandwiched dimers and chains oriented perpendicular to the surface. randallcygan.com

The adsorption of MB⁺ onto cellulosic materials like olive stones is also influenced by hydrophobic-hydrophobic interactions, which are proposed as a dominant mechanism at neutral pH. nih.gov Similarly, in the adsorption of MB⁺ by graphene oxide-shielded Mg-Al-layered double hydroxides, various interactions including alkyl-hydrophobic interactions contribute to stabilizing the MB⁺ molecules on the composite's surface. nih.gov Polymeric adsorbents can also be designed to leverage hydrophobic interactions for dye removal. mdpi.com

The following table highlights research findings on the role of hydrophobic interactions in MB⁺ adsorption.

| Adsorbent Material | Nature of Hydrophobic Interaction | Research Finding |

| Kaolinite | Interaction between MB⁺ aromatic rings and the siloxane surface. randallcygan.com | MB⁺ adsorbs with its molecular plane parallel to the siloxane surface to enhance hydrophobic contact. randallcygan.com |

| Olive Stones (Cellulosic) | Hydrophobic-hydrophobic interactions between MB⁺ and the biomass surface. nih.gov | Proposed as the dominant adsorption mechanism at neutral pH. nih.gov |

| Graphene Oxide-Shielded LDH | Alkyl-hydrophobic interactions contribute to the stabilization of MB⁺. nih.gov | Molecular dynamics simulations show these interactions play a role in the overall adsorption process. nih.gov |

| Amphiphilic Block Co-Polymer | Adsorption is facilitated by hydrophobic interactions among other mechanisms. mdpi.com | Polymeric adsorbents can be tuned to enhance dye removal through hydrophobic interactions. mdpi.com |

Influence of Adsorbent Properties on MB⁺ Adsorption

Surface Area and Porosity

Materials with high specific surface areas, such as activated carbons and nano-adsorbents, are often excellent adsorbents for MB⁺. ehemj.comuniroma1.it For instance, alkali treatment of sago waste was found to more than double its sorption capacity for MB⁺ by increasing its porosity and surface area. d-nb.info Similarly, mesoporous activated carbon derived from longan seeds, possessing a very large surface area (1773 m²/g), demonstrated a high maximum adsorption capacity for MB⁺ (1000 mg/g). mdpi.com The importance of surface area is further highlighted by the direct correlation observed between the BET surface areas of hierarchically porous activated Starbons® and their MB⁺ adsorption capacities.

The pore structure, including pore size and volume, also plays a vital role. Mesoporous materials (pore size 2-50 nm) are particularly effective as they allow for the easy penetration of MB⁺ molecules into the adsorbent's interior. uniroma1.itd-nb.infoiwaponline.com For example, activated carbon from rice husks, classified as a mesoporous material, showed effective MB⁺ adsorption. researchgate.net The adsorption process can involve pore-filling as one of the mechanisms. researchgate.net However, after adsorption, a decrease in the adsorbent's BET surface area and pore volume is typically observed, as seen with PPy-PEI nano-adsorbents, indicating that the pores have been occupied by the dye molecules. nih.gov

The table below presents data on the surface area and its effect on the MB⁺ adsorption capacity for various adsorbents.

| Adsorbent | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Maximum Adsorption Capacity (mg/g) | Reference |

| Untreated Sago Waste | 32.01 | - | 83.5 | d-nb.info |

| Alkali-Treated Sago Waste | 78.48 | 0.157 | 212.8 | d-nb.info |

| Mesoporous Activated Carbon (Longan Seed) | 1773 | - | 1000 | mdpi.com |

| Jordanian Tripoli | 46.5 | - | 21.1 | thescipub.com |

| Nano-magnetic Fish Scale | 4.86 | - | 68.72 (Langmuir) | jwent.net |

| Polypyrrole-Polyethylenimine (PPy-PEI) | 17.04 | 0.017 | - | nih.gov |

Surface Functional Groups (e.g., Hydroxyl, Carboxyl, Aromatic)

The chemical nature of an adsorbent's surface, specifically the presence of various functional groups, is a determining factor in the adsorption of Methylene Blue (MB⁺). acs.org Functional groups such as hydroxyl (-OH), carboxyl (-COOH), and aromatic rings can interact with MB⁺ molecules through mechanisms like electrostatic attraction, hydrogen bonding, and π-π interactions. eeer.orgmdpi.com

At pH values above an adsorbent's point of zero charge (pzc), surface functional groups like carboxyl and hydroxyl deprotonate, creating a net negative charge on the surface. iwaponline.comnih.gov This negatively charged surface then electrostatically attracts the positively charged MB⁺ cations, leading to enhanced adsorption. iwaponline.commdpi.com This effect is observed in a wide range of materials, including activated durian peel, lignin, and functionalized bacterial cellulose (B213188). iwaponline.comnih.govmdpi.com For example, sulfonation of cornstalk introduced more carboxyl groups, which improved the adsorption efficiency for MB⁺. eeer.org Similarly, phosphorylation of spent coffee grounds introduced phosphorus-containing functional groups and increased carboxyl and hydroxyl groups, which played an important role in increasing MB⁺ adsorption. iwaponline.com

Hydroxyl groups are particularly crucial for the sorption activity of materials like lignin, where they are involved in both hydrogen bonding and electrostatic interactions. acs.orgnih.gov Studies have shown that blocking these -OH groups can lead to a significant decrease in adsorption activity. acs.orgnih.gov Aromatic groups on the adsorbent surface can participate in π-π stacking interactions with the aromatic rings of the MB⁺ molecule, further stabilizing the adsorbed dye. mdpi.com

The table below details the key functional groups on different adsorbents and their role in MB⁺ adsorption.

| Adsorbent | Key Functional Groups | Role in MB⁺ Adsorption | Reference |

| Lignin | Hydroxyl (-OH), Carboxyl (-COOH) | -OH groups are crucial for hydrogen bonding and electrostatic interactions. acs.orgnih.gov | acs.orgnih.gov |

| Activated Durian Peel | Carboxyl (-COOH) | Plays a key role in the adsorption process, likely through electrostatic interaction and cation exchange. iwaponline.com | iwaponline.com |

| Sulfonated Cornstalk | Sulfonic acid (R-SO₃H), Carboxyl (-COOH), Hydroxyl (-OH) | Increased exposure of anions on the surface enhances electrostatic attraction with cationic MB⁺. eeer.org | eeer.org |

| Phosphorylated Spent Coffee Grounds | P=O, P–O–C, -COOH, -OH | Introduced phosphorus groups and increased oxygen-containing groups enhance surface complexing with MB⁺. iwaponline.com | iwaponline.com |

| Graphene Oxide | Carboxyl (-COOH), Epoxide, Hydroxyl (-OH) | Deprotonation of these groups creates negative sites for strong electrostatic interaction with MB⁺. mdpi.com | mdpi.com |

Morphology and Crystal Structure of Adsorbent Materials

The morphology and crystal structure of an adsorbent material are fundamental properties that can significantly influence its interaction with and capacity for adsorbing the Methylene Blue (MB⁺) cation. These characteristics determine the accessibility of adsorption sites and can affect the diffusion of dye molecules.

The morphology, which describes the shape and size of the adsorbent particles, can impact the external surface area available for adsorption. For example, materials with a hierarchical porous nature, containing a mix of micropores, mesopores, and macropores, are expected to be highly efficient. The larger pores (meso- and macropores) facilitate rapid diffusion of the dye to the adsorption sites located within the smaller micropores. Scanning Electron Microscopy (SEM) analysis often reveals changes in surface morphology after MB⁺ adsorption, with surfaces appearing smoother or more homogenized as dye molecules cover the adsorbent. jwent.net

The crystal structure of an adsorbent can also play a role. For instance, X-ray diffraction (XRD) is used to analyze the internal structure and crystallinity of materials. mdpi.comacs.org In the case of clay minerals like rectorite, modification with surfactants was shown to enlarge the interlayer distance, and the organic rectorite with a larger interlayer spacing exhibited a more excellent adsorption capacity for MB⁺. researchgate.net This suggests that the crystal structure directly impacts the space available for dye intercalation. Conversely, for some materials like H-titanate nanotubes and nanosheets, even with differences in surface area, the adsorption efficiency was found to be very close, which was attributed to preferred orientations in their crystal structures. rsc.org Functionalization of materials like bacterial cellulose can alter their crystallinity, which in turn affects their adsorption properties. mdpi.com

| Adsorbent Material | Key Morphological/Structural Feature | Influence on MB⁺ Adsorption | Reference |

| Hierarchically Porous Activated Starbons® | Presence of micropores, mesopores, and macropores. | Large pores facilitate rapid dye diffusion to adsorption sites in small pores. | |

| H-Titanate Nanotubes (H-TNT) & Nanosheets (H-TNS) | Different morphologies but specific crystal orientations. rsc.org | Despite different surface areas, similar adsorption capacities were observed, suggesting the influence of crystal structure. rsc.org | rsc.org |

| Organic Rectorite | Enlarged interlayer spacing after modification. researchgate.net | Larger interlayer distance led to higher adsorption capacity. researchgate.net | researchgate.net |

| Functionalized Bacterial Cellulose | Altered crystallinity index (CrI). mdpi.com | Functionalization changes the material's crystallinity, which impacts its reactivity and adsorption capacity. mdpi.com | mdpi.com |

| Microporous Silica | Amorphous internal structure. acs.org | The lack of obvious diffraction peaks is related to the exchange of cations between interlayers. acs.org | acs.org |

Charge Density and Cation Exchange Capacity (CEC) of Adsorbents

The surface charge density and Cation Exchange Capacity (CEC) are paramount properties of adsorbents that govern the electrostatic interactions with the Methylene Blue (MB⁺) cation. mdpi.comjwent.net The surface of many adsorbents contains functional groups that can ionize depending on the pH of the solution, leading to a net surface charge. nih.gov

The point of zero charge (pzc) is the pH at which the adsorbent surface has a net neutral charge. At pH values above the pzc, the surface becomes negatively charged due to the deprotonation of acidic functional groups (like carboxyl and hydroxyl groups), which strongly attracts the positively charged MB⁺ cation. iwaponline.commdpi.com Conversely, at pH values below the pzc, the surface is positively charged, leading to electrostatic repulsion and reduced adsorption of MB⁺. mdpi.comrsc.org Therefore, the adsorption of MB⁺ is often highly pH-dependent, with maximum uptake typically occurring at pH values greater than the adsorbent's pzc. mdpi.comrsc.org

Cation Exchange Capacity (CEC) is a measure of an adsorbent's ability to hold and exchange positive ions. jwent.net It is a crucial factor for materials like clays and biochars in the adsorption of cationic dyes. rsc.orgjwent.net A high CEC indicates a large number of negatively charged sites on the adsorbent surface that are available to bind with MB⁺ through an ion exchange mechanism. jwent.net For example, clays are known for their high CEC, which makes them effective adsorbents for pollutants. jwent.net The CEC of an adsorbent is influenced by factors such as the presence of oxygenated functional groups and the material's surface area. uniroma1.it

The table below provides examples of adsorbents and the significance of their charge properties in MB⁺ adsorption.

| Adsorbent | Property Value | Significance for MB⁺ Adsorption | Reference |

| Jordanian Tripoli | pHzpc = 1.8; CEC = 1.85 meq/g | A low pHzpc indicates a negative surface charge over a wide pH range, favoring MB⁺ adsorption. The CEC value quantifies its ion exchange potential. | thescipub.com |

| Natural Clay | High CEC | The negative structural charge is balanced by exchangeable cations, which can be replaced by MB⁺. iwaponline.comjwent.net | iwaponline.comjwent.net |

| H-Titanate Nanostructures | pH-dependent zeta potential | At higher pH, the surface becomes more negatively charged, increasing the attraction for cationic MB⁺. rsc.org | rsc.org |

| Functionalized Bacterial Cellulose | pH-dependent surface charge | Adsorption is enhanced as the adsorbent surface becomes more negatively charged with increasing pH. mdpi.com | mdpi.com |

| Rectorite Clay | Structural charge from isomorphous replacement | The inherent negative charge allows for ion exchange reactions with MB⁺. researchgate.net | researchgate.net |

Impact of Solution Parameters on MB⁺ Adsorption